molecular formula C16H20ClN B1379236 (3-Amino-2-benzylpropyl)benzene hydrochloride CAS No. 890715-21-6

(3-Amino-2-benzylpropyl)benzene hydrochloride

Cat. No.: B1379236
CAS No.: 890715-21-6
M. Wt: 261.79 g/mol
InChI Key: RCUJPFKBLVAZHT-UHFFFAOYSA-N
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Description

(3-Amino-2-benzylpropyl)benzene hydrochloride (CAS No. 890715-21-6) is an organic compound with the molecular formula C₁₆H₂₀ClN and a molecular weight of 261.79 g/mol . It features a benzene ring attached to a propyl chain substituted with an amino group and a benzyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-benzyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUJPFKBLVAZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-phenylpropylamine

One method for producing 3-phenylpropylamine involves reacting 1-chloro-3-phenylpropane with a phthalimide salt compound in the presence of a base to produce 2-(3-phenylpropyl)isoindoline-1,3-dione. The 2-(3-phenylpropyl)isoindoline-1,3-dione is then subjected to hydrazinolysis using hydrazine hydrate, followed by alkalization and recrystallization to yield 3-phenylpropylamine.

Procedure:

  • Preparation of 2-(3-phenylpropyl)isoindoline-1,3-dione: Phthalimide (82g, 0.44mol), potassium carbonate (56g, 0.40mol), and N,N-dimethylformamide 500mL are added to a reactor. While at room temperature, 1-chloro-3-phenylpropane (62g, 0.40mol) is added dropwise into the reactor. The mixture is then heated to 100°C and stirred for 16 hours. After cooling to room temperature, the mixture is poured into water in batches to precipitate a solid. Filter to obtain 106g of white solid, with a yield of 99.7% (HPLC: 92.6%).
  • Preparation of 3-phenylpropylamine: 2-(3-phenylpropyl)isoindoline-1,3-dione (133g, 0.10mol) is dissolved in 650mL of methanol. Then, 80% hydrazine hydrate (32g, 0.11mol) is added under stirring, and the mixture is refluxed for 26 hours. After cooling to 50°C, hydrochloric acid is added dropwise until the solution is acidic. The mixture is filtered, washed, and the aqueous phase is extracted. The aqueous extract is then alkalized with sodium hydroxide solution and stirred. Filtration yields a crude product of 3-phenylpropylamine, which is recrystallized to give 64.4g of white solid, with a yield of 95.0% (HPLC: 98.4%).

Synthesis of 3-aminomethylbenzylamine hydrochloride

3-aminomethylbenzylamine hydrochloride can be synthesized from meta-xylylene diamine and lanthanum trichloride hexahydrate.

Procedure:

  • React 1mL of meta-xylylene diamine with 0.8933g of lanthanum trichloride hexahydrate for 36 hours in tetrahydrofuran solution.
  • Filter the reaction solution while hot, and then subject the filtrate to rotary evaporation.
  • Prepare a saturated solution using methyl alcohol/petroleum ether.
  • Allow the solution to stand in a refrigerator.
  • Separate out white crystals after one day.

The reaction mechanism suggests that a portion of the methylamino-reactive hydrogen of m-xylene diamine reacts with chloride ions in the tetrahydrofuran solution to rapidly form hydrochloric acid, which then forms an ammonium salt with the aminomethyl group of m-xylene diamine.

Applications in Chemical Reactions

(3-Amino-2-benzylpropyl)benzene hydrochloride can be utilized as a catalyst in several chemical reactions.

  • Nitrile Silicification Reaction: In a 25mL round-bottomed flask, 0.0314g (0.15mmol) of the hydrochloride compound is combined with 2ml of tetrahydrofuran (THF), 0.1ml of phenyl aldehyde (1mmol), and 0.3ml of trimethyl silane nitrile. The mixture is stirred at room temperature for 8 hours to carry out the reaction. Phenyl aldehyde (0.1mL) and TMSCN (0.3ml, 3.3mmol) are added successively at 20-30°C, and after 120 hours, column chromatography (sherwood oil/methylene dichloride: 5/1) yields a colorless oil liquid with a transformation efficiency of 15.0%.
  • Henle Reaction: In a 25mL round-bottomed flask, 0.0314g (0.15mmol) of 3-aminomethyl phenyl methylamine hydrochloride compound is combined with 2ml of anhydrous methanol, 0.1ml of phenyl aldehyde (1mmol), and 0.5ml of nitromethane 99Min. The mixture is stirred at room temperature for 72 hours, resulting in a transformation efficiency of 90.1%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-2-benzylpropyl)benzene hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides), Lewis acids (aluminum chloride).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, alkylbenzene derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It can facilitate the production of various derivatives through substitution reactions and other transformations.

Biology

  • Biochemical Studies: (3-Amino-2-benzylpropyl)benzene hydrochloride is utilized in studies investigating the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids. Its structure allows for specific binding interactions that are crucial for understanding biochemical pathways.

Medicine

  • Drug Development: The compound is explored for its potential therapeutic properties, particularly as a precursor in synthesizing drugs targeting specific receptors or enzymes. Its amino and benzyl groups enhance its binding affinity to various molecular targets, making it a candidate for further pharmacological studies.

Material Science Applications

  • Development of Novel Materials: In material science, this compound is used to create materials with tailored chemical and physical properties. This includes applications in polymers and coatings that require specific functional characteristics.

Mechanism of Action

The mechanism of action of (3-Amino-2-benzylpropyl)benzene hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The amino group and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, whether in drug development, biochemical studies, or material science.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of aromatic (benzene and benzyl) and aliphatic amine functionalities. Below is a structural comparison with key analogs:

Compound Name Molecular Formula Key Structural Differences Reference
(3-Amino-2-benzylpropyl)benzene hydrochloride C₁₆H₂₀ClN Core structure: Benzene + benzyl-substituted propylamine
1,3-Propanediamine,N,N-dimethyl-1-phenyl C₁₁H₁₈N₂ Lacks benzyl group; contains dimethylamine instead of primary amine
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride C₁₂H₂₀Cl₂N₂ Additional chlorine atoms; stereospecific (S)-configuration alters reactivity
2-(Benzyl(3-(diethylamino)propyl)amino)-o-acetotoluidide dihydrochloride C₂₃H₃₅Cl₂N₃O Larger structure with acetotoluidide moiety; diethylamino group increases hydrophobicity
Isopropyl 3-(aminomethyl)benzoate hydrochloride C₁₁H₁₆ClNO₂ Ester functional group (benzoate); isopropyl substitution

Key Observations :

  • Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to simpler amines like 1,3-Propanediamine,N,N-dimethyl-1-phenyl .
  • Chirality : Stereospecific analogs (e.g., (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride) exhibit distinct biological activities due to enantioselective receptor interactions .
  • Functional Group Diversity: The presence of ester groups (e.g., Isopropyl 3-(aminomethyl)benzoate hydrochloride) or acetotoluidide moieties introduces variability in solubility and metabolic stability .

Physicochemical Properties

Property (3-Amino-2-benzylpropyl)benzene HCl 1,3-Propanediamine,N,N-dimethyl-1-phenyl 2-(Benzyl(3-(diethylamino)propyl)amino)-o-acetotoluidide dihydrochloride
Molecular Weight 261.79 178.28 476.35
Solubility High (due to HCl salt) Moderate Moderate (hydrochloride salt improves solubility)
Hydrophobicity (LogP) ~3.2 (estimated) ~2.1 ~4.5

Key Observations :

  • The hydrochloride salt form significantly improves aqueous solubility across all compounds.
  • Increased molecular weight and hydrophobicity in analogs like 2-(Benzyl(3-(diethylamino)propyl)amino)-o-acetotoluidide dihydrochloride may enhance membrane permeability but reduce renal clearance .

Key Observations :

  • The target compound’s amino acid-like structure positions it as a candidate for neurotransmitter analogs .
  • Compounds with bulkier substituents (e.g., diethylamino groups) show enhanced receptor specificity but may face pharmacokinetic challenges .

Biological Activity

(3-Amino-2-benzylpropyl)benzene hydrochloride is a compound of significant interest in biochemical and pharmaceutical research. Its biological activity stems from its structural features, which allow it to interact with various biological macromolecules, including proteins and nucleic acids. This article delves into the compound's mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a benzyl moiety attached to a propyl chain. This configuration is crucial for its biological activity, as these functional groups facilitate interactions with target molecules in biological systems.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. The amino group enhances its ability to form hydrogen bonds, while the benzyl group increases its lipophilicity, allowing for better membrane penetration. This interaction can modulate various signaling pathways, influencing cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, altering their activity.
  • Nucleic Acid Interaction : Studies suggest potential interactions with DNA and RNA, affecting gene expression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingInteraction with specific receptors
Nucleic Acid BindingPossible effects on gene expression

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that this compound exhibits inhibitory effects on certain enzymes, making it a candidate for drug development targeting metabolic disorders. For instance, studies have shown that derivatives of this compound can inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis .
  • Receptor Interaction : A study highlighted the compound's ability to bind to specific receptor sites, suggesting its potential use in therapies aimed at modulating receptor-mediated pathways . The binding affinities were evaluated using competitive binding assays.
  • Nucleic Acid Studies : Investigations into the compound's interaction with nucleic acids revealed that it could influence transcriptional activities, potentially leading to altered protein synthesis. This effect was particularly noted in cellular models where gene expression was monitored post-treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3-Amino-2-phenylpropyl)benzene hydrochloridePhenyl group instead of benzylModerate receptor binding
(3-Amino-2-methylpropyl)benzene hydrochlorideMethyl group on propyl chainLower enzyme inhibition
(3-Amino-2-ethylpropyl)benzene hydrochlorideEthyl group on propyl chainVariable activity

Q & A

Q. What are the recommended synthesis routes for (3-Amino-2-benzylpropyl)benzene hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as alkylation or reductive amination. For example, similar benzylamine derivatives are synthesized via nucleophilic substitution using benzyl halides or through catalytic hydrogenation of nitriles . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) by monitoring intermediates via TLC or HPLC. A suggested protocol:
  • Step 1: React 2-benzylpropyl bromide with a protected amine (e.g., Boc-amine) in DMF at 60°C for 12 hours.
  • Step 2: Deprotect the amine using HCl/dioxane, followed by purification via recrystallization.
    Key Parameters Table:
ParameterOptimal RangeMonitoring Method
Temperature60–80°CThermocouple
Catalyst (e.g., Pd/C)5% w/wGravimetric analysis
Reaction Time12–24 hoursHPLC

Q. What critical handling precautions are required for this compound?

  • Methodological Answer: The compound may release hazardous byproducts (e.g., hydrogen fluoride) upon decomposition . Mandatory precautions include:
  • PPE: Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
  • Ventilation: Use fume hoods for weighing and reactions.
  • Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
    Hazard Classification Table:
Hazard TypeClassificationPrecautionary Measures
Skin CorrosionCategory 1BImmediate rinsing with water for ≥15 minutes
Reactivity with GlassHF releaseUse PTFE or polypropylene labware

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer: Use a combination of:
  • HPLC: ≥98% purity validation with a C18 column and UV detection at 254 nm .
  • NMR: ¹H/¹³C NMR to confirm benzyl and amine proton environments (δ 7.2–7.4 ppm for aromatic protons; δ 2.8–3.2 ppm for CH₂ groups) .
  • Mass Spectrometry: ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~246.7 g/mol).

Advanced Research Questions

Q. How can researchers address discrepancies in stability data under varying pH conditions?

  • Methodological Answer: Systematic stability studies are required. For example:
  • Experimental Design: Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Data Contradiction Analysis: If decomposition rates conflict with literature, verify buffer ionic strength and exclude light/oxygen interference. Cross-reference with thermodynamic models (e.g., Arrhenius plots) .

Q. What interactions occur between this compound and transition metal catalysts?

  • Methodological Answer: The amine group may chelate metals like Pd or Cu, altering catalytic activity. To test:
  • Procedure: Add the compound (1 eq) to a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Monitor yield reduction via GC-MS.
  • Mitigation: Use non-coordinating solvents (e.g., toluene) or bulky ligands (e.g., XPhos) to suppress chelation .

Q. How does solubility in polar solvents impact formulation for in vitro assays?

  • Methodological Answer: Solubility can be enhanced via:
  • Co-solvents: Use DMSO-water mixtures (≤10% DMSO).
  • Derivatization: Convert to a mesylate or tosylate salt.
    Solubility Data Table (Estimated):
SolventSolubility (mg/mL)Temperature (°C)
Water<125
Methanol~1525
DMSO>5025

Q. What experimental strategies are recommended for detecting degradation products?

  • Methodological Answer: Employ LC-MS/MS with a Q-TOF detector to identify low-abundance degradation products. For example:
  • Degradation Pathway: Hydrolysis of the amine group may yield benzene derivatives, detectable via m/z shifts .

Q. How can contradictions in reported pharmacological activity data be resolved?

  • Methodological Answer: Replicate studies using standardized assays (e.g., kinase inhibition with ATP-Glo™). Validate cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin). Use statistical tools like Grubbs’ test to identify outliers .

Q. What are the implications of temperature fluctuations during long-term storage?

  • Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation. Monitor via DSC for melting point shifts (>5°C indicates polymorphism) .

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